4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine
CAS No.: 325810-19-3
Cat. No.: VC21386000
Molecular Formula: C19H22BrNO3S
Molecular Weight: 424.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325810-19-3 |
|---|---|
| Molecular Formula | C19H22BrNO3S |
| Molecular Weight | 424.4g/mol |
| IUPAC Name | 4-benzyl-1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C19H22BrNO3S/c1-24-18-8-7-17(20)14-19(18)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
| Standard InChI Key | IHDLXYRCAPBYEA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characterization
4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a sulfonyl moiety derived from 5-bromo-2-methoxybenzenesulfonic acid. The core structure consists of a six-membered piperidine heterocycle bearing two primary functional groups: a benzyl substituent at the 4-position and a 5-bromo-2-methoxybenzenesulfonyl group attached to the nitrogen atom.
Physical and Chemical Properties
The essential physical and chemical properties of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Registry Number | 325810-19-3 |
| Molecular Formula | C19H22BrNO3S |
| Molecular Weight | 424.4 g/mol |
| Physical State | Solid (presumed based on structure) |
| Functional Groups | Piperidine, benzenesulfonyl, methoxy, benzyl |
| Structural Features | 6-membered piperidine ring, brominated aromatic ring |
The compound contains several key functional groups that contribute to its chemical reactivity and potential biological interactions. The piperidine nitrogen forms part of a sulfonamide linkage, which typically exhibits reduced basicity compared to a simple piperidine due to the electron-withdrawing effect of the sulfonyl group. The presence of the methoxy substituent on the benzenesulfonyl moiety introduces an electron-donating group that may influence the electronic distribution within the aromatic ring. The bromine atom serves as a potential site for further chemical modifications through various coupling reactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine typically involves the reaction of a piperidine derivative with a sulfonyl chloride derived from 5-bromo-2-methoxybenzenesulfonic acid. The specific conditions and reagents can vary depending on the desired yield and purity of the final product.
A general synthetic pathway may involve the following steps:
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Preparation of 4-benzylpiperidine or acquisition from commercial sources
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Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride from the corresponding sulfonic acid
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Sulfonylation reaction between the piperidine and sulfonyl chloride under basic conditions
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Purification of the final product through crystallization or chromatographic techniques
Structural Characterization and Analysis
Spectroscopic Data
Although comprehensive spectroscopic data specific to 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is not available in the provided search results, we can reference spectral characteristics of related compounds to infer likely spectral features. For instance, related piperidine derivatives typically exhibit characteristic signals in 1H NMR spectroscopy. Based on data from analogous structures, we might expect:
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Multiple signals in the region of δ 1.4-2.0 ppm corresponding to the piperidine ring protons
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Signals around δ 2.5-2.7 ppm for the benzyl CH2 group
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Signals at approximately δ 4.0-4.2 ppm for the piperidine protons adjacent to the nitrogen
Structure-Activity Relationships
The structural features of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine suggest potential for biological activity based on comparison with related compounds. The presence of the piperidine ring, a common pharmacophore in medicinal chemistry, may contribute to interactions with various biological targets. Additionally, the benzyl and sulfonyl groups could influence the compound's binding properties and pharmacokinetic characteristics.
| Compound | Core Structure | Biological Target/Activity | Therapeutic Area |
|---|---|---|---|
| 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine | Piperidine with benzenesulfonyl group | Not fully characterized | Under investigation |
| JZL-184 | Piperidine with carbamate moiety | MAGL inhibitor | Endocannabinoid system modulation |
| 1-(4-toluenesulfonyl)-4-[3-(N-substituted)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives | Piperidine with 1,2,4-triazole | Enzyme inhibitors (AChE, α-glucosidase, etc.) | Various potential applications |
The comparison suggests potential areas for investigating the biological activity of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine based on structural similarities with compounds of known activity .
Related Compounds and Structural Analogs
Piperidine Derivatives with Medicinal Applications
Several piperidine derivatives have demonstrated significant biological activities and have been developed as therapeutic agents. The search results mention JZL-184 (4-nitrophenyl-4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate), a potent carbamate-based irreversible inhibitor of monoacylglycerol lipase (MAGL) . This compound has been extensively studied for its effects on the endocannabinoid system, though its development has been limited by side effects.
Sulfonamide-Containing Heterocycles
The search results also discuss 1,2,4-triazole derivatives containing a piperidine moiety with sulfonamide linkages, which have shown promising enzyme inhibition properties. For instance, compounds like 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine have demonstrated inhibitory effects against AChE, α-glucosidase, urease, and BChE enzymes . These findings suggest potential avenues for investigating the enzyme inhibitory activities of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine.
Current Research Status and Findings
Research Gap Analysis
Despite the potential significance of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine in medicinal chemistry, comprehensive research on this specific compound appears limited in the available scientific literature. This represents a notable research gap that merits attention from the scientific community. The compound's structural features suggest it may possess interesting pharmacological properties that remain unexplored.
Synthetic Modifications and Derivative Development
Structure-Based Design Strategies
The development of derivatives based on the 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine scaffold could benefit from structure-based design approaches, particularly if the target biological activity is identified. Computational methods such as molecular docking and pharmacophore modeling could guide the rational design of analogs with improved properties.
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